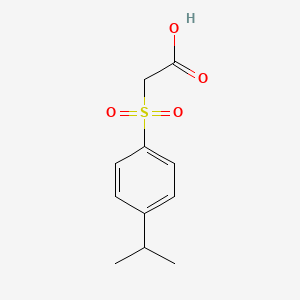

2-(4-Isopropylphenylsulfonyl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

122086-23-1 |

|---|---|

Molecular Formula |

C11H14O4S |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

2-(4-propan-2-ylphenyl)sulfonylacetic acid |

InChI |

InChI=1S/C11H14O4S/c1-8(2)9-3-5-10(6-4-9)16(14,15)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |

InChI Key |

IZJVCGOMRGTUOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Isopropylphenylsulfonyl Acetic Acid

Established Synthetic Pathways for Sulfonylacetic Acid Derivatives

Traditional methods for preparing sulfones have been well-established, primarily relying on oxidation and coupling reactions. nih.gov These pathways form the foundation for the synthesis of a wide array of sulfonyl-containing molecules, including phenylsulfonylacetic acids.

A primary and straightforward method for the synthesis of sulfones is the oxidation of their corresponding sulfide (B99878) precursors. nih.govoup.com In the context of 2-(4-isopropylphenylsulfonyl)acetic acid, this would involve the oxidation of 2-((4-isopropylphenyl)thio)acetic acid. This approach is widely used but depends on the compatibility of the functional groups present with the oxidizing agents. nih.gov

A variety of oxidizing agents can be employed for this transformation. Common reagents include hydrogen peroxide, often in the presence of a catalyst, peracids, and potassium permanganate. nih.gov Metal-free oxidation systems are also utilized; for instance, a combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) can cleanly convert sulfides to sulfones without the formation of the sulfoxide (B87167) intermediate. researchgate.net Another notable reagent is Oxone (2KHSO₅·KHSO₄·K₂SO₄), which can selectively oxidize sulfides to sulfones in water under catalyst-free conditions. rsc.org The choice of solvent can be critical in determining the final product, with water often favoring sulfone formation. rsc.org

Table 1: Comparison of Conventional Oxidation Reagents for Sulfide to Sulfone Conversion

| Oxidizing Agent/System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often requires catalyst (e.g., acid, metal) | Readily available, inexpensive | Can be slow, may require harsh conditions |

| Peroxy acids (e.g., m-CPBA) | Stoichiometric use | High efficiency, reliable | Potential for over-oxidation, safety concerns |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Metal-free, ethyl acetate | Clean conversion, avoids sulfoxide byproduct | Requires specific reagent combination |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous medium, catalyst-free | Green solvent (water), high selectivity | Salt byproducts can complicate workup |

| Sodium Metaperiodate / RuCl₃ | Catalytic RuO₄, DMC/water | Good to excellent yields for aromatic sulfides | Use of ruthenium catalyst |

This table is generated based on information from multiple sources. researchgate.netrsc.org

Transition-metal catalysis, particularly using palladium, has emerged as a powerful alternative to traditional methods for constructing sulfones. nih.gov These methods offer greater functional group tolerance and control over regioselectivity compared to classical approaches like Friedel–Crafts sulfonylation. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions typically involve the reaction of an aryl halide or triflate with a sulfur-containing coupling partner. nih.govorganic-chemistry.org A significant advancement in this area is the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) or potassium metabisulfite (B1197395) (K₂S₂O₅). nih.govoup.com These solid, stable reagents are easier and safer to handle than gaseous SO₂. oup.com

A common strategy involves a three-component coupling of an organometallic reagent (like an aryllithium), a sulfur dioxide surrogate, and an aryl halide. nih.gov For the synthesis of a precursor to this compound, one could couple a 4-isopropylphenyl organometallic species with an SO₂ source and a suitable haloacetic acid derivative under palladium catalysis. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos often proving effective. nih.govorganic-chemistry.org

Table 2: Selected Palladium-Catalyzed Sulfone Synthesis Methods

| Aryl Source | Sulfur Source | Coupling Partner | Catalyst/Ligand | Key Features | Reference |

|---|---|---|---|---|---|

| Aryl Lithium | DABSO (SO₂ surrogate) | Aryl/Alkenyl Halide | Pd(dba)₂ / XantPhos-type ligand | Convergent, three-component, broad scope | nih.gov |

| Aryl Halide | K₂S₂O₅ (SO₂ surrogate) | Aryl Halide | Pd(OAc)₂ / P(t-Bu)₃ | One-step synthesis of symmetrical sulfones | oup.com |

| Aryl Halide/Triflate | Sulfinic Acid Salts | - | Pd₂ (dba)₃ / Xantphos | Synthesis of unsymmetrical diaryl sulfones | organic-chemistry.org |

This table summarizes data from the cited research articles.

Novel and Advanced Synthetic Route Optimization for this compound

Recent research has focused on optimizing synthetic routes to be more efficient, selective, and environmentally benign, aligning with the principles of green chemistry.

The development of "green" synthetic methods for sulfones aims to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.govnih.gov A key strategy is the replacement of traditional organic solvents with water. For example, the oxidation of sulfides to sulfones using Oxone can be performed effectively in water, providing the desired product with high selectivity. rsc.org

Another green approach is the use of solid, stable, and easy-to-handle SO₂ surrogates like DABSO and potassium metabisulfite, which circumvent the challenges associated with using gaseous and toxic sulfur dioxide. nih.govoup.com Furthermore, electrochemical synthesis is gaining traction as a green technique. This method uses electrons as a "clean reagent" and offers high selectivity, potentially reducing the need for harsh oxidizing agents and catalysts. nih.govorganic-chemistry.org The development of reusable solid acid catalysts also contributes to greener processes by simplifying catalyst separation and minimizing waste. beilstein-journals.orggoogle.com

The efficiency and selectivity of sulfone synthesis are heavily dependent on the catalytic system employed. In palladium-catalyzed reactions, the choice of ligand is paramount. Ligands like XantPhos and its derivatives have been shown to significantly improve yields in the synthesis of diaryl sulfones. nih.govorganic-chemistry.org Similarly, bulky trialkylphosphine ligands such as P(t-Bu)₃ are effective in the synthesis of symmetrical sulfones from aryl halides. oup.com

Beyond palladium, other catalytic systems have been explored. Iridium complexes have been used for certain C-S bond-forming reactions, and copper catalysis, while sometimes requiring high temperatures, is also a common method for coupling sulfinates with aryl halides. nih.govresearchgate.net Flavin-catalyzed aerobic oxidation represents an efficient and practical method for transforming sulfides, using formic acid/triethylamine and a stable flavin catalyst. rsc.org Heterogeneous catalysts, such as sulfonated carbon materials or silica (B1680970), offer the advantages of easy recovery and reuse, which is beneficial for industrial applications and cost reduction. beilstein-journals.orggoogle.com

Chemo- and Regioselectivity Considerations in the Synthesis of Phenylsulfonylacetic Acids

Controlling chemo- and regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds like phenylsulfonylacetic acids.

Regioselectivity refers to the control of the position of the incoming sulfonyl group on the aromatic ring. Traditional electrophilic substitution methods, such as Friedel-Crafts sulfonylation, are often limited by the directing effects of substituents already present on the ring. nih.govnih.gov In the case of a precursor like cumene (B47948) (isopropylbenzene), a Friedel-Crafts reaction would likely yield a mixture of ortho and para isomers, with the para product being major, but potentially requiring difficult separation. Transition-metal-catalyzed cross-coupling reactions provide a superior solution, as the sulfonyl group is installed precisely at the position formerly occupied by the halide or organometallic group, thus ensuring high regioselectivity. nih.gov

Chemoselectivity involves the selective reaction of one functional group in the presence of others. The synthesis of this compound involves molecules with multiple reactive sites. For instance, during an oxidation step, other sensitive functional groups in the molecule must remain intact. Mild and selective oxidation methods, such as those using Oxone in water or specific flavin catalysts, are therefore highly desirable. rsc.orgrsc.org Palladium-catalyzed coupling reactions are particularly noted for their high functional group tolerance, allowing for the presence of esters, ketones, and nitriles, which might not be compatible with harsher, traditional methods. nih.govorganic-chemistry.org This tolerance simplifies synthetic routes by reducing the need for protecting group strategies.

Scale-Up Methodologies for Research Purposes

The synthesis of this compound for research applications, particularly when scaling up from milligram to multi-gram quantities, necessitates robust and reproducible methods. A common synthetic route involves a two-step process starting from 4-isopropylbenzenethiol. This process includes the oxidation of the thiol to the corresponding sulfonyl chloride, followed by reaction with an acetate equivalent and subsequent hydrolysis.

A typical laboratory-scale synthesis might begin with the oxidation of 4-isopropylbenzenethiol. While various oxidizing agents can be employed, a scalable method for research purposes often utilizes a combination of a hypochlorite (B82951) solution in the presence of a phase-transfer catalyst to yield 4-isopropylbenzenesulfonyl chloride. This intermediate is often not isolated but is carried forward directly to the next step to maximize yield and minimize handling of the moisture-sensitive sulfonyl chloride.

The subsequent step involves the reaction of 4-isopropylbenzenesulfonyl chloride with a suitable two-carbon nucleophile. For research-scale synthesis, the use of ethyl acetate in the presence of a strong base like sodium ethoxide is a common approach. This reaction forms the ethyl ester intermediate, ethyl 2-(4-isopropylphenylsulfonyl)acetate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure complete consumption of the sulfonyl chloride.

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide, followed by acidification. For gram-scale preparations, careful control of temperature during hydrolysis is important to prevent potential side reactions. After the reaction is complete, the mixture is cooled and acidified, often with hydrochloric acid, to precipitate the product.

The following table outlines a representative scale-up procedure for research quantities:

| Step | Reactants | Reagents/Solvents | Typical Scale (Starting Material) | Key Parameters |

| 1. Oxidation | 4-Isopropylbenzenethiol | Sodium hypochlorite, Phase-transfer catalyst, Dichloromethane | 10-50 g | Temperature control (0-10 °C), vigorous stirring. |

| 2. Sulfonylation | 4-Isopropylbenzenesulfonyl chloride (from Step 1) | Ethyl acetate, Sodium ethoxide, Ethanol (B145695) | Stoichiometric from Step 1 | Anhydrous conditions, monitoring by TLC. |

| 3. Hydrolysis | Ethyl 2-(4-isopropylphenylsulfonyl)acetate | Sodium hydroxide, Water, Ethanol | Stoichiometric from Step 2 | Reflux temperature, followed by acidification to pH ~2. |

It is important to note that while this outlines a general approach, specific reaction conditions, such as concentrations, reaction times, and temperatures, may be optimized for each specific scale to maximize yield and purity.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of this compound and its synthetic intermediates are critical for obtaining a compound of high purity, which is essential for subsequent research applications. The choice of purification technique depends on the physical state of the compound (solid or liquid) and the nature of the impurities.

Purification of Intermediates:

4-Isopropylbenzenesulfonyl chloride: If isolated, this intermediate is a moisture-sensitive solid. Purification can be achieved by recrystallization from a non-polar solvent like hexane (B92381). However, due to its reactivity, it is often used crude in the subsequent step.

Ethyl 2-(4-isopropylphenylsulfonyl)acetate: This ester intermediate is typically an oil or a low-melting solid. Purification is commonly performed using column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired ester from unreacted starting materials and byproducts. The fractions are typically analyzed by TLC to identify and combine the pure product.

Purification of the Final Compound:

The final product, this compound, is a solid at room temperature. The primary method for its purification is recrystallization.

Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. A common technique is to use a mixed solvent system, such as ethanol/water or acetic acid/water. The impure solid is dissolved in the minimum amount of the hot solvent in which it is more soluble (e.g., ethanol or acetic acid). The less soluble solvent (e.g., water) is then added dropwise until a slight turbidity persists, which is then cleared by the addition of a few drops of the first solvent.

Recrystallization Process: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the crystalline product. Slow cooling generally leads to the formation of larger, purer crystals.

Isolation: The purified crystals are then isolated by vacuum filtration, washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities, and then dried under vacuum to remove all traces of solvent.

The purity of the final compound can be assessed by various analytical techniques, including melting point determination and chromatographic methods like High-Performance Liquid Chromatography (HPLC).

The following table summarizes the common purification techniques:

| Compound | Physical State | Purification Method | Key Considerations |

| 4-Isopropylbenzenesulfonyl chloride | Solid | Recrystallization (e.g., from hexane) | Moisture sensitive, often used crude. |

| Ethyl 2-(4-isopropylphenylsulfonyl)acetate | Oil/Low-melting solid | Column Chromatography (Silica Gel) | Gradient elution (e.g., Hexane/Ethyl Acetate). |

| This compound | Solid | Recrystallization | Solvent system selection (e.g., Ethanol/Water, Acetic Acid/Water) is critical for high purity and yield. ijddr.in |

Advanced Structural Characterization and Spectroscopic Analysis of 2 4 Isopropylphenylsulfonyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(4-Isopropylphenylsulfonyl)acetic acid. By analyzing the chemical environments of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isopropylphenyl group, the methine and methyl protons of the isopropyl substituent, the methylene (B1212753) protons of the acetic acid moiety, and the acidic proton of the carboxyl group. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton of the isopropyl group would present as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The methylene protons adjacent to the sulfonyl group would be observed as a singlet, and the carboxylic acid proton would also be a singlet, typically with a broad appearance and a chemical shift that can vary with concentration and solvent.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, distinct signals are anticipated for the carboxyl carbon, the methylene carbon, the carbons of the phenyl ring (including the ipso-carbons attached to the sulfonyl and isopropyl groups), and the carbons of the isopropyl group. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carboxyl carbon is expected at the downfield end of the spectrum, while the aliphatic carbons of the isopropyl group will be at the upfield end. The methylene carbon, being adjacent to the electron-withdrawing sulfonyl group, will be shifted downfield compared to a typical alkyl methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (ortho to SO₂) | ~7.8 | Doublet | 2H |

| Aromatic (ortho to Isopropyl) | ~7.4 | Doublet | 2H |

| Methylene (-CH₂-) | ~4.2 | Singlet | 2H |

| Isopropyl Methine (-CH-) | ~3.0 | Septet | 1H |

| Isopropyl Methyl (-CH₃) | ~1.2 | Doublet | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Aromatic (C-SO₂) | 135 - 145 |

| Aromatic (C-Isopropyl) | 150 - 160 |

| Aromatic (CH) | 125 - 130 |

| Methylene (-CH₂-) | 60 - 70 |

| Isopropyl Methine (-CH-) | 30 - 40 |

| Isopropyl Methyl (-CH₃) | 20 - 25 |

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduresearchgate.net For this compound, a key correlation would be observed between the isopropyl methine septet and the methyl doublet, confirming the isopropyl moiety. Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on their attached protons. cdnsciencepub.com For example, the singlet of the methylene protons would show a cross-peak with the corresponding methylene carbon signal in the ¹³C spectrum. Similarly, the aromatic proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. youtube.com For instance, the methylene protons would be expected to show a correlation to the ipso-carbon of the phenyl ring to which the sulfonyl group is attached, as well as to the carboxyl carbon. The protons of the isopropyl group would show correlations to the aromatic carbons, confirming the connectivity of the isopropylphenyl group.

Mass Spectrometry Techniques in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, this compound would likely be observed as the protonated molecule [M+H]⁺. In negative ion mode, which is often favorable for acids, it would be detected as the deprotonated molecule [M-H]⁻. A characteristic fragmentation pathway for aromatic sulfonamides under ESI-MS/MS conditions is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da. nih.govresearchgate.net This fragmentation is a key diagnostic tool for identifying the sulfonyl moiety within the molecule. nih.gov Other potential fragmentations could include the loss of the carboxylic acid group or cleavage of the isopropyl group.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. nih.govmdpi.comnih.gov For this compound (C₁₁H₁₄O₄S), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value with a high degree of confidence. This accurate mass measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 3: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₅O₄S⁺ | 243.0691 |

| [M-H]⁻ | C₁₁H₁₃O₄S⁻ | 241.0535 |

| [M+Na]⁺ | C₁₁H₁₄O₄SNa⁺ | 265.0510 |

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. usask.cafrontiersin.org These techniques are complementary and are based on the absorption of infrared radiation or the inelastic scattering of monochromatic light, respectively, which correspond to the vibrational modes of the chemical bonds.

For this compound, characteristic vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group, C-H stretches of the aromatic and aliphatic parts, and various bending and skeletal vibrations. The FTIR spectrum of the closely related (phenylsulfonyl)acetic acid shows characteristic absorptions that can be used as a reference. nih.gov

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | FTIR, Raman |

| Carbonyl | C=O Stretch | 1700-1725 | FTIR, Raman |

| Sulfonyl | S=O Asymmetric Stretch | 1300-1350 | FTIR, Raman |

| Sulfonyl | S=O Symmetric Stretch | 1140-1160 | FTIR, Raman |

| Aromatic C-H | C-H Stretch | 3000-3100 | FTIR, Raman |

| Aliphatic C-H | C-H Stretch | 2850-3000 | FTIR, Raman |

| C-S Stretch | C-S Stretch | 650-750 | Raman |

The combination of these advanced analytical techniques provides a robust and comprehensive characterization of this compound, confirming its molecular structure and providing detailed insights into its chemical properties.

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, X-ray diffraction analysis would be expected to reveal key structural features. For instance, studies on similar acetic acid derivatives often show the formation of hydrogen-bonded dimers in the crystal lattice, where the carboxylic acid groups of two molecules interact. It is highly probable that this compound would exhibit similar supramolecular assemblies.

A hypothetical data table for the crystallographic analysis of this compound is presented below, based on typical parameters for organic molecules.

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1337.5 |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of chemical bonds and functional groups present in the molecule.

For this compound, the primary chromophore is the substituted benzene ring. The presence of the sulfonyl group and the acetic acid moiety would be expected to influence the electronic transitions of the phenyl ring. A typical UV-Vis spectrum for this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorption bands in the ultraviolet region. These absorptions are generally attributed to π → π* transitions within the aromatic ring. The position and intensity of these bands provide valuable information about the electronic structure of the molecule.

Below is a hypothetical data table summarizing expected UV-Vis spectroscopic data for this compound.

Table 2: Hypothetical UV-Vis Spectroscopy Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | ~225 | ~12,000 | π → π* |

Computational and Theoretical Investigations of 2 4 Isopropylphenylsulfonyl Acetic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing insights into its geometry and the distribution of its electrons. For 2-(4-Isopropylphenylsulfonyl)acetic acid, these calculations typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. DFT methods, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to balance computational cost and accuracy for molecules of this size. nih.gov These optimized structures are the foundation for further analysis of the molecule's electronic characteristics.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. electrochemsci.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropylphenyl group, while the LUMO would likely be distributed across the electron-withdrawing sulfonyl and acetic acid moieties. This distribution facilitates intramolecular charge transfer upon electronic excitation. Analysis of related sulfonamide structures suggests that the energy gap would be significant, indicating good kinetic stability. researchgate.netspectroscopyonline.com

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.90 |

Note: The values presented are representative and based on DFT calculations of structurally similar sulfonamide and phenylacetic acid derivatives.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. wuxiapptec.com Green and yellow areas represent regions with near-zero potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the sulfonyl and carboxylic acid groups, identifying them as sites for hydrogen bonding and electrophilic interactions. pearson.comwolfram.com The most positive potential (blue) would be located around the acidic hydrogen of the carboxylic acid group, confirming its role as a proton donor. researchgate.net This visualization is critical for understanding intermolecular interactions, particularly in a biological context.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Table 2: Representative NBO Analysis for Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O)sulfonyl | σ(S-C) | ~ 5.8 |

| LP(O)carbonyl | π(C=O) | ~ 15.2 |

| π(Cphenyl-Cphenyl) | π*(S-O) | ~ 3.5 |

Note: These values are illustrative, representing typical stabilization energies for such interactions in similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. iaanalysis.com MD simulations model the movements and interactions of atoms and molecules, providing a more realistic picture of how this compound would behave in a solution or when interacting with a biological target like a protein. nih.gov By simulating the molecule in a solvent box (e.g., water), researchers can observe its conformational flexibility, identify stable conformations, and analyze its interactions with surrounding solvent molecules. nih.gov This is crucial for understanding how the molecule might orient itself within a receptor's binding pocket. researchgate.net

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can predict the reactivity of this compound. The MEP and FMO analyses described above are the first steps in identifying reactive sites. For instance, the acidic proton of the carboxylic acid is clearly identified as the most likely site for deprotonation. Furthermore, DFT can be used to model reaction mechanisms, such as esterification or amidation at the carboxylic acid group. By calculating the energies of reactants, transition states, and products, a complete energy profile for a potential reaction can be constructed, allowing researchers to predict the feasibility and kinetics of various chemical transformations.

Structure-Based and Ligand-Based Drug Design (SBDD/LBDD) Approaches Utilizing the Compound as a Scaffold or Ligand

The structural features of this compound make it an interesting candidate for drug design. nih.govnih.gov Both structure-based and ligand-based design strategies can be employed.

In Structure-Based Drug Design (SBDD) , the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known. crystaledges.org Molecular docking simulations can be used to predict how this compound might bind to the active site of a target protein. researchgate.net The sulfonyl group and carboxylic acid can act as hydrogen bond donors and acceptors, while the isopropylphenyl group can engage in hydrophobic interactions. These simulations can provide a score indicating the binding affinity and reveal the specific interactions that stabilize the ligand-receptor complex, guiding the design of more potent derivatives.

In Ligand-Based Drug Design (LBDD) , the structure of the target is unknown, and the design process relies on the knowledge of other molecules that bind to it. nih.govnih.gov If a series of compounds containing the phenylsulfonyl acetic acid scaffold shows biological activity, this information can be used to build a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic groups) required for activity. This compound could then be used as a template or scaffold to design new molecules that fit this pharmacophore, leading to the discovery of novel therapeutic agents. plu.mx

Mechanistic Elucidation of Biological Interactions of 2 4 Isopropylphenylsulfonyl Acetic Acid and Its Analogues

Target Identification and Molecular Mechanism of Action Studies

The precise molecular targets of 2-(4-Isopropylphenylsulfonyl)acetic acid are not extensively documented in publicly available research. However, studies on structurally similar compounds, particularly those containing a phenylsulfonyl moiety or an acetic acid group, provide insights into its potential mechanisms of action.

Enzyme Inhibition and Activation Profiling (e.g., COX-2, Lipoxygenase, Hydrolases)

While direct enzymatic inhibition data for this compound is limited, research on analogous compounds with a 4-isopropylphenyl group suggests a potential for anti-inflammatory activity through the inhibition of key enzymes in the inflammatory cascade.

A study on carboxylic acid analogues of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals, which also feature a 4-isopropylphenyl moiety, demonstrated potent inhibitory activity against both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govresearchgate.net These enzymes are crucial mediators of inflammation, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov The inhibition of both pathways is a strategy for developing anti-inflammatory drugs with a potentially improved safety profile. nih.gov

The structural characteristics of selective COX-2 inhibitors often include a diaryl heterocycle with a sulfonamide or a related pharmacophore on one of the aryl rings. nih.gov The phenylsulfonyl group in this compound aligns with this general structural motif, suggesting a possibility for COX-2 inhibition.

The inhibitory concentrations (IC50) for some of these analogue compounds against COX-1, COX-2, and 5-LOX are presented in the table below.

| Compound Analogue | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |

|---|---|---|---|---|

| FM4 | - | 0.74 | - | nih.govresearchgate.net |

| FM10 | - | 0.69 | - | nih.govresearchgate.net |

| FM12 | - | 0.18 | - | nih.govresearchgate.net |

There is currently no available data on the interaction of this compound with hydrolases.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

Specific receptor binding assays for this compound have not been reported in the reviewed literature. Receptor binding assays are a fundamental tool in drug discovery to determine the affinity of a compound for a wide range of biological targets. nih.govnih.govnih.gov The binding profile of a compound can predict its pharmacological effects and potential side effects. nih.govnih.gov Without experimental data, the receptor interaction profile of this compound remains unknown.

Modulation of Specific Cellular Pathways and Signaling Cascades

Direct evidence for the modulation of cellular pathways by this compound is not available. However, based on the potential anti-inflammatory activity suggested by its structural analogues, it is plausible that this compound could interfere with key inflammatory signaling cascades.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, and its inhibition is a target for many anti-inflammatory drugs. nih.govnih.govfrontiersin.org Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines and enzymes like COX-2. nih.govnih.gov Compounds that suppress the NF-κB pathway can effectively reduce the inflammatory response. nih.govnih.gov For instance, some polyphenolic compounds and angiotensin-(1-7) have been shown to exert their anti-inflammatory effects by inhibiting NF-κB activation. nih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in cellular responses to a variety of stimuli, including inflammatory signals. frontiersin.orgmdpi.com Inhibition of the MAPK pathway can also lead to a reduction in the production of inflammatory mediators. mdpi.com

Given that analogues of this compound inhibit COX-2, a downstream target of the NF-κB pathway, it is conceivable that the compound itself may act on this or related upstream signaling pathways. However, this remains speculative without direct experimental evidence.

In Vitro Cellular Model Studies

In vitro studies using cell lines are essential for understanding the cellular and molecular mechanisms of a compound's biological activity.

Assessment of Cellular Biological Responses (e.g., anti-inflammatory, antimicrobial, antiproliferative effects in relevant cell lines, focusing on mechanisms)

Anti-inflammatory Effects: While no specific studies on this compound are available, the general class of acetic acid derivatives has been investigated for anti-inflammatory properties. For instance, acetic acid itself has been shown to reduce inflammatory signaling in microglia. nih.govnih.gov Furthermore, a diamine-PEGylated oleanolic acid derivative demonstrated anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophage cells by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β, which was associated with the inhibition of iNOS and COX-2 expression and the blockade of IκBα phosphorylation. nih.gov

Antimicrobial Effects: Acetic acid has a long history of use as an antimicrobial agent. nih.govnih.gov It exhibits bactericidal effects against a broad spectrum of pathogens, including those relevant in burn wound infections like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov The antimicrobial mechanism is thought to involve the disruption of the bacterial cell membrane. nih.gov While these findings relate to acetic acid, the antimicrobial potential of the larger, more complex this compound has not been specifically evaluated.

Antiproliferative Effects: Various acetic acid derivatives have been shown to possess antiproliferative activity against cancer cells. Short-chain fatty acids, including propionic acid, can inhibit the growth of human colorectal cancer cells by downregulating genes involved in DNA replication and cell cycle progression. nih.govmdpi.com Some marine natural product extracts have also demonstrated antiproliferative and pro-apoptotic effects on various cancer cell lines. nih.govwaocp.org One study on a soluble ethyl acetate (B1210297) partition from Chromolaena odorata leaves showed cytotoxic and antiproliferative properties against HeLa cervical cancer cells. nih.gov The table below summarizes the antiproliferative activity of some of these extracts.

| Extract/Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| PgE (Pearsonothuria graeffei extract) | HepG2 | 16.22 | nih.gov |

| PgE (Pearsonothuria graeffei extract) | HCT-116 | 13.34 | nih.gov |

| PgE (Pearsonothuria graeffei extract) | MCF-7 | 18.09 | nih.gov |

| HaE (Holothuria atra extract) | HepG2 | 12.48 | nih.gov |

| HaE (Holothuria atra extract) | HCT-116 | 10.45 | nih.gov |

| HaE (Holothuria atra extract) | MCF-7 | 10.36 | nih.gov |

| AdE (Aplysia dactylomela extract) | HepG2 | 6.51 | nih.gov |

| AdE (Aplysia dactylomela extract) | HCT-116 | 5.33 | nih.gov |

| AdE (Aplysia dactylomela extract) | MCF-7 | 6.87 | nih.gov |

Mechanistic Studies on Membrane Permeability and Cellular Uptake

The cellular uptake and membrane permeability of this compound have not been directly investigated. The permeability of the simple acetic acid molecule has been studied, and its uptake can be influenced by the presence of organic films at the air-aqueous interface. For instance, a film of 1-triacontanol (B3423078) was found to reduce the uptake rate of acetic acid vapor by almost half.

The transport of more complex acetic acid derivatives across cell membranes is likely to involve both passive diffusion and carrier-mediated transport systems. nih.gov For example, in plant cells, the uptake of auxins like indole-3-acetic acid and 2,4-dichlorophenoxyacetic acid is mediated by specific influx and efflux carriers. nih.gov The large and lipophilic 4-isopropylphenylsulfonyl group of the target compound would significantly influence its membrane permeability compared to simple acetic acid, likely favoring passive diffusion, though interactions with membrane transporters cannot be ruled out without experimental data.

In Vivo Pre-Clinical Mechanistic Investigations in Model Organisms

Investigations into the in vivo mechanisms of action for analogues of this compound have centered on their potential as agonists for the free fatty acid receptor 1 (FFA1), a target for stimulating glucose-dependent insulin (B600854) secretion.

One notable analogue, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, has been the subject of in vivo studies. Research demonstrated that this compound can significantly improve glucose tolerance in both normal and type 2 diabetic animal models. A key finding from these studies was the compound's ability to lower blood glucose levels without inducing hypoglycemia, a common and dangerous side effect of some anti-diabetic medications. This suggests a glucose-dependent mechanism of action, likely mediated through the FFA1 receptor in the pancreas.

Pharmacodynamic Marker Analysis in Biological Systems

Detailed pharmacodynamic marker analysis for this compound itself is not documented. However, for its analogue, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, the primary pharmacodynamic marker observed in pre-clinical studies is the modulation of blood glucose levels. The improvement in glucose tolerance serves as a key indicator of the compound's biological activity.

Further research into related structures has identified additional potential pharmacodynamic markers. For instance, studies on other FFA1 agonists have investigated their impact on insulin and glucose-dependent insulinotropic polypeptide (GIP) concentrations, both of which are crucial in the regulation of glucose homeostasis.

| Compound Analogue | Animal Model | Pharmacodynamic Marker | Observed Effect |

| 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid | Normal and Type 2 Diabetic Mice | Blood Glucose Tolerance | Improved |

| Bornyl-containing benzyloxyphenylpropanoic acid derivatives | CD-1 Mice | Insulin and GIP Secretion | Increased |

Biological Response in Organ Systems

The primary organ system of interest for the biological response to phenylsulfonyl acetic acid analogues with hypoglycemic activity is the pancreas . The proposed mechanism of action, agonism of FFA1, directly involves the pancreatic β-cells, leading to enhanced glucose-stimulated insulin secretion.

While specific studies on the effects of this compound on various organ systems are absent, research on a related analogue, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, has indicated a favorable profile concerning hepatic and renal systems in chronic toxicity studies, with no significant adverse effects observed. This suggests a degree of selectivity in its biological action.

Investigation of Stereochemical Influence on Biological Activity

The influence of stereochemistry is a critical factor in the biological activity of many pharmaceutical compounds. For molecules with a chiral center, such as many 2-arylpropionic acid derivatives, it is common for one enantiomer to exhibit greater therapeutic activity than the other. wjgnet.com

In the broader context of related structures, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which is 2-(4-isobutylphenyl)propionic acid, the (S)-enantiomer is responsible for the majority of the anti-inflammatory activity. wjgnet.com This stereoselectivity often arises from the specific three-dimensional arrangement of the molecule, which dictates its ability to bind to its biological target, such as an enzyme or receptor.

While no specific studies have been identified that investigate the stereochemical influence on the biological activity of this compound, the presence of a potential chiral center at the alpha-carbon of the acetic acid moiety suggests that its enantiomers could exhibit different biological activities. The synthesis and separate biological evaluation of the (R)- and (S)-enantiomers would be necessary to fully elucidate the role of stereochemistry in its mechanism of action. This is a common practice in drug development to optimize therapeutic efficacy and minimize potential off-target effects. wjgnet.com

| Compound Class | General Finding |

| Arylpropionic Acid Derivatives | The (S)-enantiomer is often the more biologically active form. wjgnet.com |

Structure Activity Relationship Sar Studies and Analogue Design Strategies for 2 4 Isopropylphenylsulfonyl Acetic Acid

Systematic Modification of the Isopropylphenyl Moiety and its Impact on Biological Activity

The isopropylphenyl group of 2-(4-Isopropylphenylsulfonyl)acetic acid is a key structural feature that significantly influences its interaction with biological targets. Systematic modifications of this moiety have been explored to understand its role in binding and to enhance activity.

Research into related sulfonyl-containing compounds has shown that the nature and position of substituents on the phenyl ring are critical for biological activity. For instance, in studies of benzothiazole-phenyl analogs, the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by target enzymes. nih.gov Specifically, ortho and para substitutions were found to be favorable, suggesting that these positions on the phenyl ring of this compound could be amenable to substitution to modulate activity. nih.gov

Furthermore, studies on other aryl-containing molecules have demonstrated that the electronic properties of the aryl group can play a significant role. In a series of arylpropenamide derivatives, the nature of the different aryl groups was a key variable in evaluating their biological activities. nih.gov This indicates that introducing electron-donating or electron-withdrawing groups onto the phenyl ring of this compound could modulate its electronic character and, consequently, its biological efficacy.

The following table summarizes the potential impact of modifying the isopropylphenyl moiety based on findings from related compound series.

| Modification of Isopropylphenyl Moiety | Potential Impact on Biological Activity | Rationale from Related Studies |

|---|---|---|

| Substitution on the Phenyl Ring | Modulation of binding affinity and selectivity. | Placement of substituents on aromatic rings is critical for activity in other series. nih.gov |

| Variation of the Alkyl Group | Optimization of lipophilicity and target engagement. | The nature of the lipophilic tail is a key determinant of activity in similar compounds. nih.gov |

| Introduction of Electron-Donating/Withdrawing Groups | Alteration of electronic properties and biological efficacy. | The electronic nature of the aryl group influences activity in other compound classes. nih.gov |

Exploration of the Sulfonylacetic Acid Scaffold for Derivatization

The sulfonylacetic acid portion of the molecule is a critical pharmacophore, and its modification offers a rich avenue for developing new analogues. Derivatization strategies often focus on replacing the carboxylic acid group with bioisosteres to improve physicochemical and pharmacokinetic properties. nih.govdrughunter.com

Bioisosteres are functional groups with similar physical or chemical properties that can produce broadly similar biological effects. nih.gov The replacement of a carboxylic acid can be a strategy to mitigate potential metabolic liabilities, such as the formation of acyl glucuronides. hyphadiscovery.com

Common bioisosteric replacements for the carboxylic acid group include:

In the context of this compound, replacing the carboxylic acid with such groups could lead to analogues with altered acidity, polarity, and metabolic stability. For instance, replacing the carboxylic acid with a tetrazole ring could potentially enhance its binding affinity to a target protein.

The sulfonyl group itself is a key structural element. While less commonly explored for modification compared to the carboxylic acid, its replacement could lead to novel scaffolds. Aza-analogues of sulfones, such as sulfondiimines, represent a class of compounds that could be investigated as potential replacements for the sulfonyl group in this compound. researchgate.net

The following table outlines potential derivatizations of the sulfonylacetic acid scaffold.

| Derivatization Strategy | Example Bioisostere/Modification | Potential Advantage |

|---|---|---|

| Carboxylic Acid Bioisosteric Replacement | Tetrazole | Enhanced potency and altered acidity. drughunter.com |

| N-acylsulfonamide | Mimics carboxylic acid functionality. hyphadiscovery.com | |

| Highly fluorinated alcohol | Increased lipophilicity. nih.gov | |

| Sulfonyl Group Modification | Sulfondiimine | Novel scaffold with different electronic properties. researchgate.net |

Design and Synthesis of Chemically Diverse Analogues and Homologues

The design and synthesis of a diverse library of analogues and homologues are central to comprehensively exploring the SAR of this compound. This involves creating variations in all parts of the molecule, including the isopropylphenyl moiety, the sulfonylacetic acid scaffold, and the linker between them.

Synthetic strategies for creating such diversity often involve modular approaches where different building blocks can be combined. For example, a range of substituted phenylacetic acids could be reacted with various sulfonylating agents to generate a library of analogues with different substitution patterns on the phenyl ring. researchgate.net

Homologation, the process of adding one or more methylene (B1212753) groups to a carbon chain, can also be employed. For instance, inserting a methylene group between the sulfonyl group and the acetic acid moiety would create a series of homologues. This could alter the flexibility and spatial orientation of the carboxylic acid group, potentially impacting its interaction with a target protein.

The synthesis of alkoxyindolyl-3-acetic acid analogs as PPAR agonists provides a relevant example of how diverse analogues can be prepared to probe SAR. nih.gov In this work, variations in the lipophilic tail, the position of the alkoxy group, and N-substitution were systematically explored. nih.gov Similarly, for this compound, a combinatorial approach to synthesis could be used to generate a wide array of analogues for biological testing.

A study on the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid highlights the development of efficient synthetic methods, including continuous-flow processes, to access novel acetic acid derivatives. chemrxiv.org Such advanced synthetic techniques could be applied to the production of this compound analogues in a more sustainable and efficient manner.

The following table summarizes strategies for designing and synthesizing diverse analogues and homologues.

| Design Strategy | Synthetic Approach | Expected Outcome |

|---|---|---|

| Combinatorial Synthesis | Modular assembly of different building blocks. | A large library of diverse analogues for high-throughput screening. |

| Homologation | Insertion of methylene groups into the linker. | Altered flexibility and spatial orientation of the pharmacophore. |

| Scaffold Hopping | Replacement of the core structure with a different chemical scaffold. | Discovery of novel chemical series with potentially different biological profiles. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. ijnrd.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

The process of building a QSAR model involves several steps:

QSAR studies have been successfully applied to various classes of compounds, including those with structural similarities to this compound. For example, a QSAR study on a series of sulfa drugs provided a pharmacophore model that could be useful for predicting the binding of new drugs to their target enzyme. nih.gov Similarly, QSAR models have been developed for arylpropenamide derivatives and 2,4-disubstituted-phenoxy acetic acid derivatives to understand the structural requirements for their biological activities. nih.govchalcogen.ro

For this compound and its analogues, a QSAR model could reveal which physicochemical properties are most important for activity. For instance, the model might indicate that a certain range of lipophilicity (logP) or specific electronic properties of the phenyl ring are crucial for optimal biological response.

The following table outlines the key aspects of QSAR modeling for this compound class.

| QSAR Modeling Aspect | Description | Relevance to this compound |

|---|---|---|

| Descriptor Selection | Identifying the most relevant molecular properties. | Can pinpoint the key features of the isopropylphenyl and sulfonylacetic acid moieties that drive activity. |

| Model Building | Developing a mathematical equation to predict activity. | Allows for the virtual screening of new analogue designs before synthesis. nih.gov |

| Model Validation | Assessing the predictive power of the model. | Ensures the reliability of the model for guiding lead optimization. researchgate.net |

Rational Design of Probes and Chemical Tools Based on the Compound's Core Structure

The core structure of this compound can serve as a starting point for the rational design of chemical probes and tools. These specialized molecules are designed to study biological systems and can be used to identify and validate drug targets, elucidate mechanisms of action, and visualize biological processes. purdue.edu

The design of chemical probes often involves incorporating specific functionalities into the parent molecule. For example, a fluorescent tag could be attached to this compound to create a fluorescent probe. This would allow for the visualization of the compound's distribution in cells or tissues and its interaction with its biological target. The development of bimane-based fluorescent probes demonstrates how a scaffold can be rationally designed to have tunable photophysical properties for specific biological applications. rsc.org

Another strategy is the design of "turn-on" probes, where the fluorescence is quenched in the unbound state and becomes bright upon binding to the target. rsc.org This can provide a highly sensitive method for detecting the target molecule.

Furthermore, the core structure can be used to design photoaffinity labels. These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the protein.

The rational design of such probes requires a detailed understanding of the SAR of this compound. The positions on the molecule that can be modified without loss of biological activity are ideal locations for attaching reporter groups or reactive moieties.

The following table summarizes the types of chemical probes that could be designed based on the core structure of this compound.

| Type of Chemical Probe | Design Strategy | Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore. | Visualization of target localization and binding. rsc.org |

| "Turn-On" Probe | Incorporation of an environmentally sensitive fluorophore. | Sensitive detection of the target molecule. rsc.org |

| Photoaffinity Label | Introduction of a photoreactive group. | Covalent labeling and identification of the target protein. |

| Biotinylated Probe | Attachment of a biotin (B1667282) tag. | Affinity-based purification of the target protein. |

Analytical Chemistry Methodologies for Research Applications of 2 4 Isopropylphenylsulfonyl Acetic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation and purity assessment of 2-(4-Isopropylphenylsulfonyl)acetic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools that offer high resolution and sensitivity.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and detection.

Table 1: Illustrative HPLC Method Parameters for Acetic Acid Derivatives

| Parameter | Condition 1 (for a related propanoic acid) researchgate.net | Condition 2 (for a stereoisomer separation) nih.gov | Condition 3 (for acetic acid in a drug substance) jchr.org |

|---|---|---|---|

| Stationary Phase | C18 (150x4 mm i.d., 5 µm) | J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 μm) | Kromasil-C18 (250 x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile (B52724): Phosphate (B84403) buffer, pH=3 (50:50% v/v) | 0.05% triflouroacetic acid in water-acetonitrile (85:15, v/v) | Orthophosphoric acid buffer and acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 ml/min | 1.0 mL/min |

| Detection | UV at 225 nm | UV at 228 nm | UV at 210 nm |

Gas chromatography is a powerful technique for separating volatile compounds. gcms.cz For non-volatile compounds like this compound, derivatization is necessary to increase their volatility for GC-MS analysis. gcms.czresearchgate.net This process modifies the analyte's functional groups to make it suitable for the gas chromatographic environment. jfda-online.com GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing detailed structural information about the analyte.

The analysis of volatile derivatives of related carboxylic acids has been successfully demonstrated. For instance, the analysis of (2,4-dichlorophenoxy)acetic acid (2,4-D) and its derivatives often involves GC-MS. epa.gov The choice of derivatization reagent is critical and depends on the functional groups present in the molecule. gcms.cz Common derivatization techniques include silylation, acylation, and alkylation. gcms.czresearchgate.netresearchgate.net For carboxylic acids, esterification to form more volatile esters is a common strategy. gcms.cz The resulting derivatives can then be separated on a suitable GC column, such as a nonpolar silicone phase, and detected by the mass spectrometer. sigmaaldrich.com

Spectrophotometric Methods for Quantitative Determination in Research Matrices

While chromatographic methods are highly specific, spectrophotometric methods can offer a simpler and more rapid approach for the quantitative determination of this compound in certain research matrices, particularly when the sample composition is well-defined. These methods are based on the principle that the analyte absorbs light at a specific wavelength.

The development of a spectrophotometric method would involve identifying the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For example, in the analysis of fish oil, a spectrophotometer was used to measure absorbance at 350 nm after a reaction with p-anisidine. nih.gov While no specific spectrophotometric method for this compound was found, the general principles of spectrophotometry are widely applicable for quantitative analysis.

Derivatization Strategies for Enhanced Analytical Detection (e.g., LC-MS/MS, GC-MS)

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound for techniques like LC-MS/MS and GC-MS. gcms.czresearchgate.netjfda-online.com This can improve volatility for GC analysis, enhance ionization efficiency for mass spectrometry, and improve chromatographic separation. jfda-online.com

For GC-MS analysis of carboxylic acids like this compound, common derivatization strategies include:

Silylation: This involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This increases volatility and thermal stability. sigmaaldrich.com

Alkylation: This converts carboxylic acids into their corresponding esters, which are more volatile. Reagents like pentafluorobenzyl bromide can be used to create derivatives that are highly sensitive to electron capture detection (ECD) in GC. gcms.cz

Acylation: While more common for amines, acylation can also be used for carboxylic acids. gcms.cz

For LC-MS/MS analysis, derivatization can be employed to improve ionization efficiency and introduce a readily ionizable group. For instance, 2-hydrazinoquinoline (B107646) has been used as a derivatization agent for the LC-MS analysis of short-chain carboxylic acids. nih.gov This reagent reacts with the carboxyl group, enhancing the detectability of the analyte. nih.gov The use of additives in the mobile phase, such as acetic acid or formic acid, can also influence the ionization and retention of analytes in LC-MS. nih.gov

Table 2: Common Derivatization Reagents and Their Applications

| Derivatization Technique | Reagent Example | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic acids, alcohols, phenols, amines | Increase volatility for GC | sigmaaldrich.com |

| Alkylation | Pentafluorobenzyl bromide | Carboxylic acids, phenols | Increase volatility and sensitivity for GC-ECD | gcms.cz |

| Esterification | Dimethylformamide dimethylacetal | Carboxylic acids | Prepare methyl esters for GC | gcms.cz |

| LC-MS Derivatization | 2-Hydrazinoquinoline (HQ) | Carboxylic acids, aldehydes, ketones | Enhance ionization for LC-MS | nih.gov |

Methods for Isolation and Detection in Complex Biological Research Samples (e.g., tissue homogenates, cell lysates, in vitro media)

The analysis of this compound in complex biological matrices like tissue homogenates, cell lysates, and in vitro media presents significant challenges due to the presence of numerous interfering substances. Therefore, effective sample preparation is a critical step to isolate the analyte of interest and remove matrix components that could interfere with the analysis.

Common sample preparation techniques include:

Protein Precipitation: This is often the first step to remove proteins from biological samples. It can be achieved by adding organic solvents like acetonitrile or methanol, or acids like trichloroacetic acid.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. The choice of solvents is crucial for selectively extracting the analyte from the aqueous biological matrix into an organic phase.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. epa.gov It utilizes a solid sorbent material packed in a cartridge to retain the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent. For acidic compounds, anion-exchange or mixed-mode SPE cartridges can be particularly effective. researchgate.net

Following extraction and cleanup, the isolated analyte can be analyzed using sensitive techniques like LC-MS/MS. A study on the determination of 2,4-D in milk and eggs involved alkaline hydrolysis followed by extraction with acidified acetonitrile and subsequent analysis by LC-MS/MS. researchgate.net Similarly, methods for isolating acetic acid bacteria from various fruit samples often involve enrichment in specific media followed by plating on selective agar. nih.govresearchgate.netresearchgate.netejfood.org While not directly analyzing the compound, these microbiological methods demonstrate the principles of isolation from complex matrices. For the analysis of 2,4-D and related compounds in soil and sediment, a method involving extraction, cleanup via an HLB SPE column, and subsequent analysis by LC-MS/MS or GC-MSD has been described. epa.gov

Future Directions and Translational Research Potential of 2 4 Isopropylphenylsulfonyl Acetic Acid in Academic Inquiry

Development as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule that selectively interacts with a specific protein or biological pathway, enabling the study of its function in a cellular or organismal context. The development of 2-(4-Isopropylphenylsulfonyl)acetic acid as a chemical probe could offer valuable insights into various biological processes. The sulfone group, being a key structural feature, is present in a number of biologically active molecules. bldpharm.com The journey from a hit compound to a validated chemical probe is a rigorous one, often involving iterative cycles of design, synthesis, and biological testing to optimize potency, selectivity, and cell permeability.

Future research in this area would necessitate the synthesis of this compound and its subsequent screening against a panel of biological targets. High-throughput screening campaigns could identify initial protein-ligand interactions, which would then be validated and characterized through more detailed biochemical and biophysical assays. Elucidation of the specific binding partners of this compound could unravel novel regulatory nodes in signaling pathways implicated in disease, thereby providing new targets for therapeutic intervention. The process of developing such a probe would contribute to the broader understanding of how small molecules can be designed to modulate complex biological systems. mdpi.com

Contribution to Understanding Fundamental Mechanistic Principles in Drug Discovery Research

The study of how drugs interact with their targets and the subsequent physiological effects is a central theme in drug discovery. nih.gov this compound, with its combination of a bulky hydrophobic isopropylphenyl group and a polar sulfonylacetic acid moiety, presents an interesting case for studying structure-activity relationships (SAR). The sulfone group is known to be a strong electron-withdrawing group and can participate in hydrogen bonding, which can influence a molecule's binding affinity and pharmacokinetic properties. a2bchem.com

Systematic modifications of the this compound scaffold could be undertaken to probe the fundamental principles of molecular recognition. For instance, altering the position of the isopropyl group on the phenyl ring or modifying the length and functionality of the acidic side chain could provide data on how these changes affect binding to a putative target. Such studies, even in the absence of a defined biological target, can contribute to the development of predictive models for drug-target interactions and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The knowledge gained from these investigations would be valuable for the broader field of medicinal chemistry, aiding in the rational design of future therapeutic agents.

Exploration of Novel Bioactive Analogues for Pre-Clinical Research

The generation of analogues of a lead compound is a critical step in preclinical research to optimize its biological activity and drug-like properties. wikipedia.org Starting from the this compound template, a variety of novel bioactive analogues could be synthesized and evaluated. For example, the carboxylic acid could be converted to esters, amides, or other bioisosteres to modulate its physicochemical properties and potential for target engagement.

A study on N-arylsulfonylindole analogs bearing a rhodanine (B49660) moiety demonstrated that such compounds can exhibit potent antibacterial activity. simsonpharma.com This suggests that derivatization of the core structure of this compound could lead to the discovery of new classes of bioactive agents. Preclinical research would involve the in vitro and in vivo evaluation of these analogues for various therapeutic indications, such as anticancer, anti-inflammatory, or antimicrobial activities. Promising candidates could then advance to more comprehensive preclinical studies to assess their efficacy and safety profiles.

Table 1: Potential Bioactive Analogues of this compound and Their Research Focus

| Analogue Class | Potential Modification | Preclinical Research Focus |

| Ester Derivatives | Conversion of the carboxylic acid to various alkyl or aryl esters. | Improved cell permeability and prodrug strategies. |

| Amide Derivatives | Reaction of the carboxylic acid with a diverse range of amines. | Enhanced metabolic stability and exploration of new binding interactions. |

| Heterocyclic Analogues | Replacement of the phenyl ring with various heterocyclic systems. | Modulation of physicochemical properties and exploration of new pharmacological targets. |

| Side Chain Modified Analogues | Alteration of the acetic acid side chain length or substitution. | Optimization of binding affinity and selectivity. |

Applications in Synthetic Organic Chemistry as a Versatile Building Block

Beyond its potential biological applications, this compound can serve as a versatile building block in synthetic organic chemistry. The presence of multiple functional groups—the aromatic ring, the sulfone, and the carboxylic acid—allows for a wide range of chemical transformations. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and alcohols, providing access to a diverse array of derivatives.

The sulfone group itself can participate in various reactions. For example, in the Ramberg–Bäcklund reaction, sulfones can be converted to alkenes through elimination of sulfur dioxide. a2bchem.com Furthermore, the carbon atom alpha to the sulfonyl group can be deprotonated to form a stabilized carbanion, which can then react with various electrophiles to form new carbon-carbon bonds. This reactivity makes sulfonylacetic acids and their derivatives valuable intermediates in the synthesis of more complex molecules. bldpharm.comresearchgate.net

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Esterification | Alcohol, Acid catalyst | Arylsulfonylacetates |

| Amidation | Amine, Coupling agent | Arylsulfonylacetamides |

| Reduction of Carboxylic Acid | Reducing agent (e.g., LiAlH4) | 2-(4-Isopropylphenylsulfonyl)ethanol |

| Alpha-Alkylation | Base, Alkyl halide | α-Substituted arylsulfonylacetic acids |

| Ramberg–Bäcklund Reaction | Base, Halogenating agent | Substituted styrenes |

Emerging Research Areas for Sulfone-Containing Compounds

The sulfone functional group is a key component in a multitude of compounds with diverse applications, and research into its potential continues to expand. bldpharm.com Emerging areas of investigation for sulfone-containing compounds include their use in materials science and the development of novel catalytic systems. For instance, polymers containing sulfone groups are known for their high strength and resistance to high temperatures and oxidation. a2bchem.com

In medicinal chemistry, there is growing interest in developing sulfone-containing molecules as inhibitors of specific enzymes or as modulators of protein-protein interactions. The unique electronic and structural properties of the sulfone group make it an attractive moiety for designing molecules with high target specificity. Furthermore, the development of more sustainable and efficient methods for the synthesis of sulfones is an active area of research, with new catalytic systems being explored to facilitate C-S bond formation. bldpharm.comnih.gov The knowledge generated from these emerging areas will undoubtedly inform and inspire future research on compounds like this compound.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Isopropylphenylsulfonyl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves sulfonylation of 4-isopropylphenylacetic acid derivatives. Key steps include:

Sulfonation : Reacting 4-isopropylphenylacetic acid with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.

Hydrolysis : Treating the intermediate with aqueous NaOH (pH 10–12) to yield the sulfonic acid.

Critical parameters include temperature control to avoid byproducts (e.g., over-sulfonation) and stoichiometric ratios (1:1.2 molar ratio of acid to sulfonating agent) .

- Data Table :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Sulfonation | ClSO₃H, 0–5°C, 2h | Excess ClSO₃H (1.2 eq.) |

| Hydrolysis | NaOH (pH 12), RT, 1h | Slow addition to prevent exothermic side reactions |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) for purity analysis. Retention time typically ~8.2 min .

- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks: δ 1.25 (d, 6H, isopropyl CH₃), δ 3.40 (septet, 1H, isopropyl CH), δ 4.10 (s, 2H, CH₂COO) .

- FTIR : Confirm sulfonyl (SO₂) stretches at 1170 cm⁻¹ (asymmetric) and 1360 cm⁻¹ (symmetric) .

Q. How does the solubility profile of this compound impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, pre-dissolve in DMSO (10 mM stock) and dilute with buffer to avoid precipitation. Note: Solubility decreases below pH 5 due to protonation of the sulfonyl group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural configurations of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:

- Hydrogen Bonding : The sulfonyl and acetic acid groups form intermolecular O–H⋯O bonds, creating centrosymmetric dimers (bond length: 1.82 Å). Weak C–H⋯π interactions stabilize crystal packing .

- Torsional Angles : The isopropyl group adopts a staggered conformation (torsion angle: 178.5°), minimizing steric hindrance. Discrepancies in literature may arise from polymorphic variations or solvent effects during crystallization .

Q. What in silico strategies predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to sulfotransferases or COX-2 (common sulfonyl-acid targets). The sulfonyl group interacts with Arg120 via hydrogen bonding (ΔG ≈ -8.2 kcal/mol) .

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA: 85 Ų, LogP: 2.1) but potential renal clearance due to polarity .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Degradation occurs >pH 8 (saponification of acetic acid moiety). Use buffers (pH 6–7.4) for long-term storage .

- Thermal Stability : Decomposes above 80°C (TGA 5% weight loss at 120°C). Store at 2–8°C under inert atmosphere .

Q. What metabolic pathways are hypothesized for this compound based on structural analogs?

- Methodological Answer :

Q. How can chiral synthesis be optimized for enantiomerically pure this compound?

- Methodological Answer : Use asymmetric catalysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|